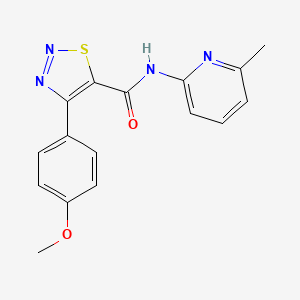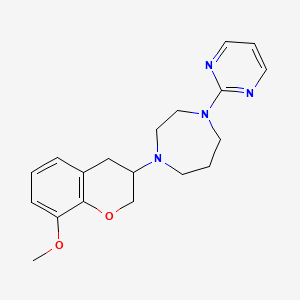![molecular formula C17H24N4O4 B6019120 methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6019120.png)
methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a derivative of piperazine and pyridine, and it has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth and replication of microorganisms by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of microorganisms, making it a valuable tool for researchers studying infectious diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate. One potential direction is the development of novel antimicrobial and antiviral drugs based on the compound's structure and mechanism of action. Additionally, the compound's anti-inflammatory and antioxidant properties may make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate involves the reaction of 2-pyridinemethanol with 2-(tert-butoxycarbonylamino)-4-chlorobutyric acid, followed by the addition of methyl 4-aminobutanoate. The reaction is carried out under controlled conditions using appropriate solvents and reagents to obtain the desired product.
Applications De Recherche Scientifique
Methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of novel antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
methyl 4-[[2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-16(23)6-4-8-19-15(22)11-14-17(24)20-9-10-21(14)12-13-5-2-3-7-18-13/h2-3,5,7,14H,4,6,8-12H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAUIGNVLCHFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)
![1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)
![7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6019127.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6019135.png)
![4-[3-(5-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B6019137.png)